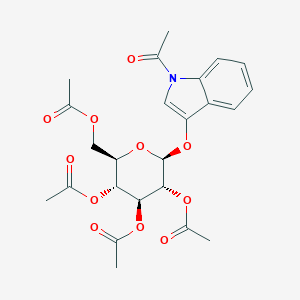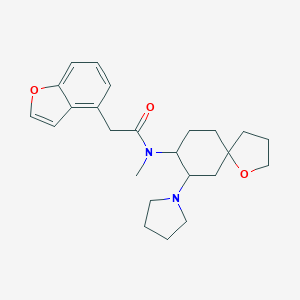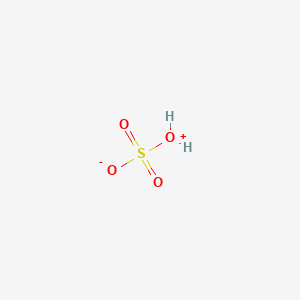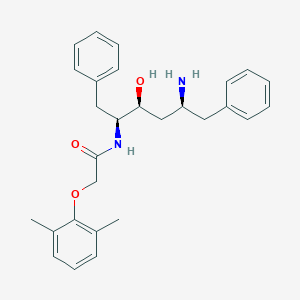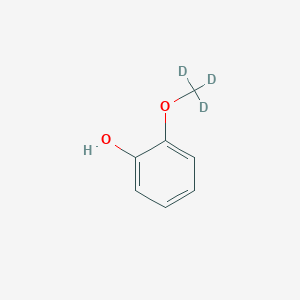
2-Méthoxyphénol-d3
Vue d'ensemble
Description
2-Methoxyphenol-d3, also known as deuterated guaiacol, is a deuterium-labeled version of 2-Methoxyphenol. This compound is primarily used in research and chemical labeling applications. It is a phenolic compound containing a methoxy functional group, and it appears as a colorless liquid .
Applications De Recherche Scientifique
2-Methoxyphenol-d3 is widely used in scientific research, including:
Chemistry: As a nuclear magnetic resonance (NMR) labeling reagent to track and identify the structure of compounds.
Biology: Used in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
Target of Action
2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterium-labeled version of Guaiacol . Guaiacol is a phenolic compound that primarily targets Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) . COX-2 is an enzyme involved in inflammation and pain, while NF-κB is a protein complex that controls DNA transcription and cell survival .
Mode of Action
Guaiacol-d3 inhibits the expression of COX-2 and the activation of NF-κB when stimulated by lipopolysaccharides (LPS) . This inhibition results in an anti-inflammatory activity , as it reduces the production of pro-inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by Guaiacol-d3 are those involving COX-2 and NF-κB. By inhibiting COX-2, Guaiacol-d3 can reduce the production of prostaglandins, which are key mediators of inflammation . The inhibition of NF-κB activation prevents the transcription of genes involved in inflammation and cell survival .
Result of Action
The primary result of Guaiacol-d3’s action is its anti-inflammatory effect . By inhibiting COX-2 expression and NF-κB activation, it reduces the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation .
Analyse Biochimique
Biochemical Properties
2-Methoxyphenol-d3 undergoes hepatic metabolism via the cytochrome P450 enzyme system . This system plays a crucial role in the metabolism of numerous drugs and compounds. The metabolic process of 2-Methoxyphenol-d3 involves a sequence of oxidation reactions, ultimately leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
Cellular Effects
They can inhibit the expression of various cytokines and other pro-inflammatory proteins .
Molecular Mechanism
It is known to undergo a series of oxidation reactions as part of its metabolic process . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
2-Methoxyphenol-d3 undergoes hepatic metabolism via the cytochrome P450 enzyme system . The metabolic process involves a sequence of oxidation reactions, leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyphenol-d3 can be synthesized by reacting guaiacol (2-Methoxyphenol) with deuterium gas. The specific synthesis steps are typically carried out under moisture-proof conditions to avoid interference with moisture .
Industrial Production Methods: The industrial production of 2-Methoxyphenol-d3 involves the methylation of o-catechol using potash and dimethyl sulfate. This process results in the formation of 2-Methoxyphenol, which is then reacted with deuterium gas to produce 2-Methoxyphenol-d3 .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyphenol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenols
Comparaison Avec Des Composés Similaires
2-Methoxyphenol (Guaiacol): The non-deuterated version of 2-Methoxyphenol-d3.
3-Methoxyphenol: Another isomer of methoxyphenol.
4-Methoxyphenol:
Uniqueness: 2-Methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other research applications where tracking and identifying the structure of compounds is essential .
Propriétés
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-69-5 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

